molecular formula C9H10BrNO4 B8447472 2-(3-Bromo-phenyl)-2-nitro-propane-1,3-diol

2-(3-Bromo-phenyl)-2-nitro-propane-1,3-diol

Cat. No. B8447472
M. Wt: 276.08 g/mol
InChI Key: CXVMAHCXTGHBFB-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

A mixture of 1-bromo-3-nitromethyl-benzene (6.82 g, 31.6 mmol), formaline (35%, 5.22 ml, 66.3 mmol) and Et3N (2.2 ml, 15.78 mmol) was heated at 50° C. for 1 h, diluted with water and extracted with TBME. The organic phase was washed with brine, dried with MgSO4 and evaporated. The residue was crystallized from TBME/hexane to yield the title compound in the form of a colourless solid. TLC (hexane/EtOAc=2:1): Rf=0.2; HPLC: RtH2=3.117 min; 1H-NMR (400 MHz, CD3OD): 7.61-7.54 (m, 2H), 7.39-7.34 (m, 2H), 4.40 (d, 2H), 4.35 (d, 2H); MS: 298, 300 [(M+Na)+].
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
5.22 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][N+:9]([O-:11])=[O:10])[CH:3]=1.[CH2:12]=[O:13].[CH3:14]CN(CC)CC.[OH2:21]>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([N+:9]([O-:11])=[O:10])([CH2:14][OH:21])[CH2:12][OH:13])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.82 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)C[N+](=O)[O-]
Name
Quantity
5.22 mL
Type
reactant
Smiles
C=O
Name
Quantity
2.2 mL
Type
reactant
Smiles
CCN(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with TBME
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from TBME/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CO)(CO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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